Product packaging for 1-(3,4-Diethoxybenzoyl)pyrrolidine(Cat. No.:)

1-(3,4-Diethoxybenzoyl)pyrrolidine

Cat. No.: B263785
M. Wt: 263.33 g/mol
InChI Key: WCQHCPGNVNUGJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Diethoxybenzoyl)pyrrolidine is a chemical compound of interest in medicinal chemistry and drug discovery research. Its structure features a pyrrolidine ring linked to a 3,4-diethoxybenzoyl moiety. The diethoxybenzene component is reminiscent of catechol-like structures, which are prevalent in bioactive molecules and often act as key pharmacophores by interacting with various enzymes and receptors . The pyrrolidine ring is a common feature in pharmaceuticals, contributing to ring strain, molecular rigidity, and serving as a scaffold for further functionalization . Researchers are investigating this compound primarily as a synthetic intermediate or a core scaffold for developing novel therapeutic agents. Potential research applications could include the exploration of its activity against neurological targets, given the known biological importance of its structural components. The compound is intended for laboratory research purposes only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, consulting the Safety Data Sheet (SDS) before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H21NO3 B263785 1-(3,4-Diethoxybenzoyl)pyrrolidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

(3,4-diethoxyphenyl)-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C15H21NO3/c1-3-18-13-8-7-12(11-14(13)19-4-2)15(17)16-9-5-6-10-16/h7-8,11H,3-6,9-10H2,1-2H3

InChI Key

WCQHCPGNVNUGJU-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)C(=O)N2CCCC2)OCC

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)N2CCCC2)OCC

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 1 3,4 Diethoxybenzoyl Pyrrolidine

Established Synthetic Routes to 1-(3,4-Diethoxybenzoyl)pyrrolidine and its Analogues

The construction of the amide bond between the pyrrolidine (B122466) nitrogen and the benzoyl carbonyl group is the central transformation in the synthesis of this compound. This can be achieved through several well-established conventional methods.

The most common and straightforward method for synthesizing this compound is through the acylation of pyrrolidine with an activated derivative of 3,4-diethoxybenzoic acid. This typically involves the use of 3,4-diethoxybenzoyl chloride as the acylating agent. The reaction is a nucleophilic acyl substitution where the nitrogen atom of pyrrolidine attacks the electrophilic carbonyl carbon of the acyl chloride, displacing the chloride leaving group. This reaction is often performed in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct.

Alternatively, the direct coupling of 3,4-diethoxybenzoic acid with pyrrolidine can be accomplished using a variety of peptide coupling reagents. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and suppress side reactions.

Another approach involves the rhodium-catalyzed dehydrogenative coupling of aromatic amides with alkenes, which represents a direct C-H bond functionalization method. nii.ac.jp While this is typically used to modify an existing N-benzoylpyrrolidine, the principles of amide formation are fundamental.

The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions. Optimization of these parameters is crucial for developing practical and scalable synthetic protocols. Key variables include the choice of solvent, temperature, stoichiometry of reagents, and the specific coupling agent or catalyst used.

For instance, in related iridium-catalyzed reductive cycloadditions for pyrrolidine synthesis, studies have shown that the choice of catalyst and the amount of reducing agent (e.g., tetramethyldisiloxane, TMDS) are critical. chemrxiv.org While no base was ultimately required in that specific system, the initial investigation of additives is a standard optimization procedure. chemrxiv.org In the synthesis of substituted pyrrolidinones, varying the reactant ratios and the solvent was shown to significantly impact the product yield. beilstein-journals.org An increase in the concentration of one of the reactants shifted the reaction equilibrium, leading to a higher yield of the desired product. beilstein-journals.org

Below is a table summarizing key parameters that are typically optimized for the synthesis of N-benzoylpyrrolidines.

ParameterOptionsDesired Outcome
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, Acetonitrile (B52724)Maximize solubility of reactants, minimize side reactions
Temperature -78 °C to refluxControl reaction rate, enhance selectivity
Base Triethylamine (Et3N), Pyridine, DIPEANeutralize acid byproducts, facilitate nucleophilic attack
Coupling Agent DCC, EDC, HOBt, HATUAchieve high yield and purity, minimize racemization
Reactant Ratio Equimolar or slight excess of one reactantDrive reaction to completion, optimize atom economy

Advanced Synthetic Strategies for Pyrrolidine Derivatives with Benzoyl Moieties

Beyond conventional amide coupling, advanced synthetic strategies enable the construction of complex pyrrolidine structures, often with high levels of stereocontrol, in a more efficient manner.

Domino reactions, also known as cascade reactions, allow for the formation of multiple chemical bonds in a single synthetic operation without isolating intermediates, thereby increasing efficiency and reducing waste. nih.gov One such strategy involves the synthesis of pyrrolo[2,1-a]isoquinolines from 2-aryl-pyrrolidines and alkynes through an oxidative dehydrogenation/cyclization/dehydrogenative aromatization domino process. nih.gov

Multicomponent reactions (MCRs), where three or more starting materials react to form a single product, are powerful tools for building molecular complexity. A notable example is the 1,3-dipolar cycloaddition reaction of an azomethine ylide with a dipolarophile. nih.gov For instance, novel spiro-pyrrolidines bearing a benzoyl group have been synthesized via a four-component reaction involving an azomethine ylide, generated in situ, which undergoes cycloaddition with a chalcone (B49325) derivative. rsc.org This approach allows for the rapid assembly of complex heterocyclic systems containing the benzoyl-pyrrolidine framework. nih.govrsc.org

Many applications of pyrrolidine derivatives require a specific three-dimensional arrangement of atoms (stereochemistry). Stereoselective synthesis aims to control the formation of these stereoisomers. This is particularly important when creating chiral centers within the pyrrolidine ring.

Diastereoselective synthesis can be achieved in various ways. For example, a P(NMe2)3-mediated tandem (1+4) annulation reaction between aroylformates and δ-tosylamino enones produces highly functionalized pyrrolidines with high diastereoselectivity. bohrium.com Similarly, [3+2] cycloaddition reactions are a cornerstone of pyrrolidine synthesis, and modern variations offer excellent stereocontrol. osaka-u.ac.jp An iridium-catalyzed reductive generation of azomethine ylides from amides, followed by cycloaddition, yields polysubstituted pyrrolidines as single diastereoisomers. chemrxiv.org

Enantiomeric control, the selective production of one of two mirror-image enantiomers, is often achieved using chiral catalysts or auxiliaries. Asymmetric organocatalysis, which utilizes small chiral organic molecules to induce enantioselectivity, has become a prominent strategy. mdpi.com Chiral pyrrolidine derivatives themselves are often used as organocatalysts, highlighting the importance of this structural motif in asymmetric synthesis. mdpi.com A stereoselective approach to 3,4-trans-disubstituted pyrrolidines has been developed, providing access to biologically active amino acids containing the pyrrolidine ring in enantiomerically pure forms. researchgate.net

Chemical Modification and Derivatization of this compound

The this compound scaffold can be chemically modified at several positions to generate a library of new derivatives. The benzoyl ring, the pyrrolidine ring, and the amide carbonyl group all offer sites for further functionalization.

One advanced modification is the direct C–H functionalization of the aromatic ring. A rhodium(III)-catalyzed C-H alkenylation has been demonstrated on various aroylpyrrolidines. nii.ac.jp This reaction allows for the introduction of an alkene substituent at the ortho position of the benzoyl group, directed by the amide carbonyl. nii.ac.jp

The pyrrolidine ring itself can undergo significant structural changes. A skeletal modification strategy has been reported for converting pyrrolidines into linear dienes through N-sulfonylazidonation followed by rearrangement. tdl.org More specifically for benzoylpyrrolidines, a formal fluorinative ring-opening reaction of 2-benzoylpyrrolidines has been developed, utilizing a bohrium.comnih.gov-phospha-Brook rearrangement to synthesize 2-aryl-3-fluoropiperidines. researchgate.net

Furthermore, the amide functionality can be used as a handle for derivatization. For example, N-benzoylpyrrolidine derivatives can react with benzoyl isothiocyanate to produce N-benzoylthiourea-pyrrolidine carboxylic acid derivatives, which possess their own unique biological activities. mersin.edu.tr

Derivatives with Modified Pyrrolidine Ring Substitutions

Modifications to the pyrrolidine ring of this compound are a key strategy for creating derivatives with altered physical, chemical, and biological properties. These synthetic transformations introduce various functional groups at different positions of the pyrrolidine moiety.

Research into related compounds demonstrates that the pyrrolidine ring can be functionalized in numerous ways. A common approach involves starting with substituted pyrrolidine precursors, such as 4-hydroxy-L-proline, which can then be acylated on the nitrogen atom. nih.gov For instance, a series of galloyl pyrrolidine derivatives were synthesized where longer and more flexible side chains were introduced at the C(4) position of the pyrrolidine ring, which was shown to enhance activity against certain enzymes. nih.gov

Another synthetic strategy involves the ring opening of epoxides to introduce substituents. For example, the epoxide ring opening of tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate, followed by methylation and deprotection, yields a trans-1-(4-methoxypyrrolidin-3-yl)-1H-1,2,4-triazole hydrochloride salt. nih.govbenthamdirect.com This intermediate, a substituted pyrrolidine, can then be reacted with various benzoyl chlorides to produce a library of amide derivatives, demonstrating how a functionalized pyrrolidine can be coupled to a benzoyl moiety. nih.govbenthamdirect.com

The synthesis of 1,3-disubstituted pyrrolidine-2,5-diones has been achieved through the cyclocondensation of dicarboxylic acids with appropriately substituted aminoethyl- or aminopropyl-arylpiperazines at high temperatures. nih.gov While not a direct modification of this compound, this illustrates a method for constructing highly substituted pyrrolidine-like structures. Furthermore, the synthesis of 1-alkyl-3-(α-hydroxy-substituted benzylidene)pyrrolidine-2,4-diones highlights modifications at the 3-position of the pyrrolidine ring system. nih.gov

The following table summarizes various synthetic modifications reported for the pyrrolidine ring in related structures.

Modification Strategy Starting Material/Intermediate Reagents and Conditions Resulting Derivative Type Reference
Introduction of Side Chains(2S,4S)-pyrrolidine derivativesAcylation/AmidationC(4)-substituted pyrrolidines nih.gov
Epoxide Ring Openingtert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate1. 1,2,4-Triazole, NaH, DMF; 2. NaH, MeI; 3. HCl/Dioxanetrans-1-(4-methoxypyrrolidin-3-yl)-1H-1,2,4-triazole nih.govbenthamdirect.com
Acylation of Functionalized Pyrrolidinetrans-1-(4-methoxypyrrolidin-3-yl)-1H-1,2,4-triazoleSubstituted benzoyl chloridestrans-3-methoxy-4-(1H-1,2,4-triazol-1-yl)pyrrolidin-1-yl)(phenyl)methanone derivatives nih.govbenthamdirect.com
CyclocondensationDicarboxylic acids and substituted 1-(2-aminoethyl)-4-arylpiperazinesHeat (180 °C) for 1.5 h1,3-disubstituted pyrrolidine-2,5-diones nih.gov

Analogues with Varied Benzoyl Ring Substitutions

The synthesis of analogues of this compound with different substituents on the benzoyl ring is a common strategy to modulate the compound's properties. The most direct method for creating these analogues is through the amide coupling reaction between pyrrolidine and a variously substituted benzoic acid.

This reaction is typically facilitated by activating the carboxylic acid. Common methods include converting the benzoic acid to an acyl chloride or using coupling reagents. For example, a series of benzamide (B126) derivatives have been synthesized by reacting substituted benzoic acids with amines like pyrrolidine. mdpi.com One reported method involves treating the substituted benzoic acid with N-hydroxysuccinimidyl trifluoroacetate (B77799) (NHS-TFA) to form an activated intermediate, which then readily reacts with pyrrolidine to yield the desired amide. mdpi.com Another approach uses titanium tetrachloride (TiCl₄) to mediate the direct condensation of carboxylic acids and amines. nih.gov

A notable analogue is 1-(3,4,5-trimethoxybenzoyl)pyrrolidine, which has been synthesized for biological evaluation. nih.govtubitak.gov.tr Its synthesis involves the O-acylation of a protected 2-(2-hydroxyethyl)pyrrolidine with 3,4,5-trimethoxybenzoyl chloride. tubitak.gov.tr A series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives have also been synthesized, highlighting the use of the 3,4,5-trimethoxyphenyl moiety in creating complex heterocyclic systems. scilit.commdpi.com

Further examples include the synthesis of 1-(substituted phenyl)-3-[α-(alkyloxyimino)benzylidene]pyrrolidine-2,4-dione derivatives, where the synthesis starts from substituted anilines to build the N-aryl-pyrrolidine core, which is later modified. d-nb.info Additionally, intramolecular cyclization reactions of arylpropargyl amides can lead to the formation of aroyl-substituted pyrrolidine derivatives under metal-free conditions, offering an alternative route to these structures. rsc.org

The table below details examples of benzoyl ring substitutions and the synthetic methods employed.

Benzoyl Ring Substitution Synthetic Method Reagents Resulting Analogue Class Reference
3,4,5-TrimethoxyAmide coupling of protected pyrrolidine derivative with acyl chloride3,4,5-Trimethoxybenzoyl chloride1-(3,4,5-Trimethoxybenzoyl)pyrrolidine derivatives tubitak.gov.tr
1,3-Benzodioxol-5-ylAmide coupling via activated esterN-hydroxysuccinimidyl trifluoroacetate (NHS-TFA), Piperidine/Pyrrolidine1-(1,3-Benzodioxol-5-ylcarbonyl)pyrrolidine mdpi.com
Various (e.g., 4-Chloro, 4-Nitro, 4-Methoxy)General amide condensationTitanium tetrachloride (TiCl₄), Pyridine1-(Substituted-benzoyl)pyrrolidines nih.gov
Various (e.g., 4-Methyl, 4-Chloro, 2-Chloro)Reaction of substituted benzoyl chlorides with a functionalized pyrrolidineSubstituted benzoyl chlorides, Et₃N, CH₂Cl₂N-Substituted (trans-3-methoxy-4-(1H-1,2,4-triazol-1-yl)pyrrolidin-1-yl)(phenyl)methanones nih.govbenthamdirect.com

Synthesis of Conformationally Restricted Analogues

To reduce the rotational freedom of the this compound structure, conformationally restricted analogues have been designed and synthesized. These rigid structures are valuable for understanding the bioactive conformation of the molecule. The strategies employed typically involve introducing cyclic constraints or bulky substituents that lock the pyrrolidine ring into a preferred pucker. nih.gov

One approach is the synthesis of spirocyclic systems. For instance, spiro[indan-1,3'-pyrrolidine] derivatives have been created as rigid analogues of other bioactive molecules, demonstrating a method to fuse the pyrrolidine ring with another cyclic system to restrict its conformation. nih.gov

Another strategy is to introduce bulky substituents onto the pyrrolidine ring that favor a specific conformation. The synthesis of cis- and trans-4-tert-butylprolines is a prime example. The bulky tert-butyl group strongly favors a pseudoequatorial orientation, which in turn forces the pyrrolidine ring into a specific C-4 (Cγ) exo or endo envelope conformer. researchgate.net These constrained proline derivatives can then be coupled with a desired benzoyl moiety.

More complex rigid scaffolds can be constructed through multi-step syntheses. Enantioselective routes have been developed to create tricyclic amino acid derivatives that feature a central norbornane (B1196662) framework fused with a pyrrolidine ring (a 4-azatricyclo[5.2.1.02,6]decane skeleton). beilstein-journals.org This creates a highly constrained, bowl-shaped backbone. Similarly, 2,5-diazabicyclo[2.2.2]octane scaffolds bearing a pyrrolidine moiety have been synthesized to create conformationally rigid systems with a defined dihedral angle between key pharmacophoric elements. rsc.org

These synthetic approaches are summarized in the table below.

Restriction Strategy Resulting Rigid Scaffold Key Synthetic Step Description Reference
SpirocyclizationSpiro[indan-1,3'-pyrrolidine]Synthesis of spirocyclic systemFusing the pyrrolidine ring with an indane system to create a rigid spiro-compound. nih.gov
Bulky Group Substitution4-tert-ButylprolineSubstitution with t-BuCuSPhLi on a 4-hydroxy-L-proline derivativeA bulky tert-butyl group locks the pyrrolidine ring into a specific pucker (exo or endo). researchgate.net
Polycyclic Fusion4-Azatricyclo[5.2.1.02,6]decaneDesymmetrization of a meso-alkene via hydrosilylation/oxidationA norbornane framework is fused in an endo-fashion to the pyrrolidine ring, creating a rigid, bowl-shaped structure. beilstein-journals.org
Bicyclic Bridging2,5-Diazabicyclo[2.2.2]octaneDieckmann-analogous cyclizationA pyrrolidine is attached to a rigid bicyclic octane (B31449) system to fix the orientation of the nitrogen lone pair. rsc.org

Structure Activity Relationship Sar and Computational Chemistry Studies

Qualitative Structure-Activity Relationships of 1-(3,4-Diethoxybenzoyl)pyrrolidine Derivatives

Qualitative SAR studies focus on identifying key structural motifs and functional groups and how their modification influences the biological activity of the compound series.

The biological activity of derivatives of this compound is highly dependent on the nature and position of substituents on both the benzoyl and pyrrolidine (B122466) rings.

Benzoyl Ring Modifications : The 3,4-diethoxy substitution pattern on the phenyl ring is a critical feature. Alterations to these ethoxy groups can significantly modulate activity. For instance, changing the alkyl chain length (e.g., to methoxy (B1213986) or propoxy) or replacing them with electron-withdrawing or electron-donating groups can affect binding affinity and efficacy. A preliminary analysis of structure-activity relationships often reveals that introducing electron-donating substituents is beneficial for the inhibitory activity against certain cancer cells mdpi.com. In some series of compounds, electron-withdrawing groups like chlorine or electron-releasing groups like methoxy and methyl have been shown to enhance antibacterial activity nih.gov. The introduction of a para-fluoro substituent in a phenyl ring has been found to improve EC50 values in some pyrrolidine derivatives nih.gov.

Pyrrolidine Ring Substitutions : The pyrrolidine ring itself offers opportunities for modification. The introduction of substituents at various positions can influence potency and selectivity. For example, in a study of 1,3,4-trisubstituted pyrrolidine-based inhibitors, the nature of the substituents at these positions was crucial for activity nih.gov. The addition of hydroxyl or fluoro groups can alter the molecule's polarity and its ability to form hydrogen bonds, potentially enhancing interactions with a biological target beilstein-journals.org.

The following table illustrates hypothetical SAR data for modifications on the benzoyl ring of this compound, demonstrating how substituent changes could influence biological activity.

Compound R1 Substitution (Position 3) R2 Substitution (Position 4) Hypothetical Relative Activity
Parent OCH2CH3OCH2CH31.0
Analog A OCH3OCH30.8
Analog B OHOH0.5
Analog C OCH2CH3Cl1.2
Analog D FF0.3

Stereochemistry plays a pivotal role in the pharmacological activity of chiral molecules, as biological targets such as receptors and enzymes are chiral environments. For derivatives of this compound that possess stereocenters, the spatial arrangement of atoms can lead to significant differences in activity between enantiomers or diastereomers.

The introduction of a chiral center, for instance by substitution on the pyrrolidine ring, necessitates the evaluation of each stereoisomer. It is common for one enantiomer (the eutomer) to exhibit significantly higher activity than the other (the distomer). In some cases, the cis-configuration of substituents on a pyrrolidine ring is preferred over the trans orientation for biological activity nih.gov. Stereochemical modifications can profoundly influence biological activity and selectivity, as different isomers may adopt distinct conformations that favor or hinder binding to a target nih.gov. For example, in certain 4-alkyl-4-arylpiperidine derivatives, potent agonists were found to prefer an axial 4-aryl chair conformation, while antagonist properties were associated with an equatorial 4-aryl preference nih.gov. This highlights the striking influence that stereochemistry has on the biological activity of molecules containing saturated heterocycles nih.gov.

The five-membered pyrrolidine ring is not planar and exists in a state of dynamic equilibrium between various envelope and twisted conformations, a process known as pseudorotation. The preferred conformation, or "pucker," of the ring is influenced by the nature and stereochemistry of its substituents nih.gov. This conformational preference can be critical for biological activity, as it dictates the three-dimensional shape of the molecule and the orientation of its substituents, thereby affecting how it fits into a binding site researchgate.net.

Substituents on the pyrrolidine ring determine the conformation of the five-membered ring, which in turn can influence interactions with the target protein researchgate.net. For instance, electronegative substituents like fluorine can significantly alter the conformational bias of the ring through stereoelectronic effects beilstein-journals.org. Based on the electronegativity of substituents at the C-4 position, the pyrrolidine ring can adopt two specific conformations known as C-4-exo and C-4-endo envelope conformers nih.gov. This conformational control is a key aspect of designing potent derivatives, as the specific ring pucker can be essential for aligning key binding groups with complementary residues in the target protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.org This approach transforms the empirical observations of SAR into a predictive model.

Predictive QSAR models are developed by correlating the variation in biological activity of a set of compounds with the variation in their molecular descriptors. For pyrrolidine derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are often employed nih.gov.

The process involves these general steps:

Data Set Selection : A series of structurally related this compound analogs with a wide range of biological activities is selected.

Molecular Modeling and Alignment : The 3D structures of the molecules are generated and aligned based on a common scaffold.

Descriptor Calculation : Steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields (for CoMFA/CoMSIA) are calculated around the aligned molecules.

Model Generation : Statistical methods, such as Partial Least Squares (PLS) regression, are used to create a mathematical equation linking the descriptor values to the biological activities. pharmacophorejournal.com

Validation : The model's statistical significance and predictive power are rigorously validated using techniques like leave-one-out cross-validation and by predicting the activity of an external test set of compounds. nih.govbiorxiv.org

A successful QSAR model, characterized by high correlation coefficients (r²) and cross-validated coefficients (q²), can be used to predict the activity of newly designed, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.govnih.gov

QSAR models help identify the key physicochemical properties that govern the pharmacological efficacy of a compound series. frontiersin.org These properties, known as descriptors, can be electronic, steric, or hydrophobic in nature.

Hydrophobicity (LogP) : This descriptor measures a compound's lipophilicity. A positive correlation might suggest that increased lipophilicity enhances membrane permeability or hydrophobic interactions with the target, while a negative correlation could indicate that high lipophilicity is detrimental to activity researchgate.net.

Electronic Properties : Descriptors like Hammett constants or calculated atomic charges describe the electronic nature of substituents. These can be crucial for electrostatic or hydrogen bonding interactions within the binding site.

Steric Descriptors : Parameters such as molar refractivity (MR) or Taft's steric factor quantify the size and shape of substituents. The models can reveal whether bulky or compact groups are preferred in certain regions of the molecule for optimal activity. slideshare.net

The analysis of these correlations provides a quantitative understanding of the SAR, guiding rational drug design. For example, a QSAR study on a set of DPP-IV inhibitors with a pyrrolidine core identified the shape flexibility index and electrostatic parameters like dipole moment as important determinants of activity nih.gov.

The table below presents a hypothetical QSAR equation and the contribution of various descriptors to the biological activity of this compound derivatives.

Descriptor Definition Hypothetical Correlation Coefficient Interpretation
LogP Octanol-water partition coefficient+0.65Increased hydrophobicity is moderately favorable for activity.
MR_R1 Molar Refractivity of substituent at R1-0.40Bulky substituents at position R1 are unfavorable.
qN_pyr Partial charge on pyrrolidine Nitrogen-0.75A more negative partial charge (increased basicity) is strongly favorable.
Dipole Molecular Dipole Moment+0.50A higher dipole moment is moderately correlated with increased activity.

Three-Dimensional QSAR (3D-QSAR) Approaches

Three-dimensional quantitative structure-activity relationship (3D-QSAR) methodologies are powerful computational tools used to establish a correlation between the biological activity of a series of compounds and their three-dimensional properties. Unlike 2D-QSAR, which considers physicochemical properties in a non-spatial manner, 3D-QSAR methods analyze the steric and electrostatic fields surrounding the molecules, providing a more detailed and visual understanding of the structural requirements for activity. Two of the most widely used 3D-QSAR techniques are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).

In a hypothetical 3D-QSAR study of a series of analogs of this compound, the first step would be the careful selection of a training set of molecules with a range of biological activities. These molecules would then be aligned or superimposed in 3D space based on a common structural feature, such as the pyrrolidine ring or the benzoyl group.

CoMFA would then be employed to calculate the steric and electrostatic fields around each molecule in the training set. The results would be presented as contour maps, indicating regions where bulky substituents (steric fields) or electropositive/electronegative groups (electrostatic fields) would be expected to increase or decrease biological activity. For instance, a CoMFA model might reveal that a sterically favorable region exists near the ethoxy groups, suggesting that larger alkoxy groups at these positions could enhance activity.

CoMSIA , on the other hand, would provide a more detailed analysis by calculating not only steric and electrostatic fields but also hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. The resulting contour maps from a CoMSIA study could highlight, for example, that a hydrogen bond acceptor group on the pyrrolidine ring is crucial for optimal interaction with the biological target.

The predictive power of the generated 3D-QSAR models would be rigorously validated using statistical methods such as the leave-one-out cross-validation (q²) and by predicting the activity of a separate test set of compounds. A robust and predictive model can then be used to guide the design of novel, more potent analogs of this compound.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques that provide insights into the interactions between a small molecule (ligand), such as this compound, and its biological target, typically a protein or enzyme. These methods are instrumental in understanding the molecular basis of a compound's activity and in predicting its binding affinity and selectivity.

Elucidation of Ligand-Receptor Binding Modes and Interactions

Molecular docking simulations would be used to predict the preferred binding orientation and conformation of this compound within the active site of its target protein. The process involves generating a multitude of possible binding poses and scoring them based on their energetic favorability. The highest-scoring poses represent the most likely binding modes.

A detailed analysis of the docked conformation would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. For example, the carbonyl oxygen of the benzoyl group in this compound might form a crucial hydrogen bond with an amino acid residue in the active site, while the diethoxy-substituted phenyl ring could engage in hydrophobic interactions with nonpolar residues.

Analysis of Allosteric Modulation and Conformational Changes

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time. An MD simulation would provide a detailed view of how the binding of this compound might induce conformational changes in the target protein. These changes could be subtle, involving the rearrangement of a few amino acid side chains, or more significant, leading to a large-scale structural reorganization of the protein.

Furthermore, MD simulations can be used to investigate the possibility of allosteric modulation. If this compound binds to a site on the protein distinct from the active site (an allosteric site), the simulation could show how this binding event alters the protein's conformation and, consequently, its function.

Prediction of Binding Affinity and Selectivity

Both molecular docking and molecular dynamics simulations can be used to predict the binding affinity of this compound for its target. Docking programs provide a score that is often correlated with binding affinity. More rigorous methods, such as the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) calculations, can be applied to MD simulation trajectories to obtain more accurate predictions of the binding free energy.

By performing docking and MD simulations of this compound with different but related protein targets, its selectivity can also be predicted. A significantly higher predicted binding affinity for one target over others would suggest that the compound is likely to be selective.

Pharmacophore Modeling and Virtual Screening Applications

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to be recognized by a specific biological target. For this compound and its analogs, a pharmacophore model could be generated based on the structures of a set of active compounds. This model might include features such as a hydrogen bond acceptor (the carbonyl oxygen), two hydrophobic regions (the ethoxy groups), and an aromatic ring.

Once a pharmacophore model is developed and validated, it can be used as a 3D query in virtual screening campaigns. Large chemical databases can be searched to identify novel compounds that match the pharmacophore model. These "hits" can then be subjected to further computational analysis, such as molecular docking, and eventually experimental testing, to discover new and structurally diverse compounds with the desired biological activity.

Advanced Computational Methods (e.g., Machine Learning, Neural Networks) in SAR Analysis

In recent years, machine learning (ML) and artificial neural networks (ANNs) have emerged as powerful tools for SAR analysis. These methods can be trained on large datasets of compounds and their associated biological activities to learn complex, non-linear relationships between chemical structure and activity.

For a series of analogs of this compound, an ML model could be developed using a variety of molecular descriptors, including 2D and 3D properties. This model could then be used to predict the activity of new, untested compounds with a high degree of accuracy. Neural networks, a more sophisticated form of machine learning, can be particularly adept at identifying subtle and complex patterns in SAR data that might be missed by traditional QSAR methods. These advanced computational approaches can significantly accelerate the drug discovery process by prioritizing the synthesis and testing of the most promising compounds.

Data Tables

Table 1: Hypothetical 3D-QSAR Field Contributions for this compound Analogs

Field TypeCoMFA Contribution (%)CoMSIA Contribution (%)
Steric5520
Electrostatic4530
HydrophobicN/A25
H-Bond DonorN/A10
H-Bond AcceptorN/A15

Table 2: Predicted Binding Interactions of this compound from a Hypothetical Molecular Docking Study

Ligand MoietyInteracting ResidueInteraction TypePredicted Distance (Å)
Benzoyl C=OTyr123Hydrogen Bond2.1
Diethoxyphenyl RingPhe234, Leu237Hydrophobic3.5 - 4.2
Pyrrolidine RingVal89van der Waals3.8

Metabolism and Pharmacokinetics of 1 3,4 Diethoxybenzoyl Pyrrolidine in Vitro and Animal Studies

In Vitro Metabolic Stability and Metabolite Identification

No publicly available studies were found that investigated the in vitro metabolic stability or identified the metabolites of 1-(3,4-diethoxybenzoyl)pyrrolidine.

There is no specific information on the Phase I biotransformation of this compound.

There is no specific information on the Phase II biotransformation of this compound.

Data on the enzyme kinetics and species-specific differences in the metabolism of this compound are not available.

In Vivo Pharmacokinetic Profiling in Animal Models

No studies on the in vivo pharmacokinetic profile of this compound in any animal models have been reported in the accessible scientific literature.

Information regarding the absorption and distribution of this compound in animal models is not available.

There is no available data on the excretion pathways or elimination kinetics of this compound.

Research on the Chemical Compound this compound Inconclusive

Extensive literature searches for the chemical compound this compound have yielded no specific data regarding its metabolism and pharmacokinetics in in vitro or animal studies.

Despite a thorough review of scientific databases and scholarly articles, no research could be found that specifically investigates the in vivo metabolites or tissue-specific metabolic considerations of this compound. Consequently, the requested article detailing its metabolic profile cannot be generated at this time due to the absence of available scientific information.

Further research and publication in peer-reviewed journals are necessary to elucidate the metabolic pathways and pharmacokinetic properties of this particular compound.

Analytical Methodologies for Research on 1 3,4 Diethoxybenzoyl Pyrrolidine

Chromatographic Techniques for Analysis and Purification

Chromatographic methods are fundamental for separating 1-(3,4-diethoxybenzoyl)pyrrolidine from reaction mixtures, byproducts, or biological matrices. The choice between liquid and gas chromatography typically depends on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purification of this compound due to its high resolution and applicability to a wide range of non-volatile and thermally sensitive compounds.

Research Findings: For benzoyl-pyrrolidine derivatives and related amide structures, reversed-phase HPLC (RP-HPLC) is the most common approach. google.comnih.gov In this mode, a nonpolar stationary phase, typically a C18 (octadecylsilyl) bonded silica, is used with a polar mobile phase. The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. For this compound, the diethoxybenzoyl group provides significant hydrophobicity, leading to strong retention on a C18 column.

The mobile phase usually consists of a mixture of water and an organic modifier, most commonly acetonitrile (B52724) or methanol. diva-portal.org A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure efficient separation and sharp peak shapes, particularly when analyzing complex mixtures. clockss.org Detection is typically achieved using a UV detector, as the benzoyl chromophore exhibits strong absorbance in the UV region. For quantitative analysis, a calibration curve is constructed by analyzing standards of known concentrations. mdpi.com Chiral HPLC methods, employing chiral stationary phases, can be developed to separate enantiomers if the synthesis results in a racemic mixture. nih.gov

Table 1: Representative HPLC Parameters for Analysis of Benzoyl-Pyrrolidine Derivatives

Parameter Typical Value/Condition Purpose
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) Separation based on hydrophobicity.
Mobile Phase A: Water (with 0.1% formic acid or NH₃) B: Acetonitrile or Methanol Elution of the compound from the column.
Elution Mode Gradient or Isocratic To achieve optimal separation and peak shape.
Flow Rate 0.5 - 1.5 mL/min Controls retention time and separation efficiency.
Detection UV-Vis Detector (e.g., at 254 nm or λmax) Detection and quantification of the analyte.
Injection Volume 10 - 20 µL Introduction of the sample into the system.

| Column Temp. | 25 - 40 °C | To ensure reproducible retention times. |

This table presents typical parameters based on methods used for analogous compounds. nih.govdiva-portal.orgclockss.org Specific conditions for this compound would require method development and validation.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the detection power of MS. thermofisher.com It is suitable for the analysis of volatile and thermally stable compounds. N-acylpyrrolidines are generally amenable to GC analysis. researchgate.netlookchem.com

Research Findings: this compound is expected to be sufficiently volatile and thermally stable for GC-MS analysis. The sample is vaporized in a heated injector and separated on a capillary column, typically with a nonpolar or medium-polarity stationary phase (e.g., 5% phenyl-polysiloxane). Helium is the most common inert carrier gas. thermofisher.com

As the compound elutes from the column, it enters the mass spectrometer, where it is ionized, most commonly by electron impact (EI). The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for unambiguous identification by comparison to spectral libraries or through manual interpretation. rsc.org The molecular ion peak would confirm the compound's molecular weight, and characteristic fragment ions would confirm its structure. For quantitative studies, the instrument can be operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity. thermofisher.com

Table 2: Anticipated GC-MS Parameters for this compound

Parameter Anticipated Value/Condition Purpose
Column Capillary Column (e.g., 30 m x 0.25 mm, 0.25 µm film) Separation of volatile compounds.
Stationary Phase 5% Phenyl-Polysiloxane (or similar) Standard phase for a wide range of compounds.
Carrier Gas Helium at ~1 mL/min Transports the sample through the column.
Injector Temp. 250 - 280 °C Vaporization of the sample.
Oven Program Start at 100°C, ramp to 300°C at 10-20°C/min Separation of components based on boiling point.
Ionization Mode Electron Impact (EI) at 70 eV Fragmentation for structural identification.
MS Detector Quadrupole or Ion Trap Mass analysis of fragment ions.

| Scan Mode | Full Scan (e.g., m/z 40-500) or SIM | For qualitative identification or quantitative analysis. |

This table presents anticipated parameters based on general GC-MS methods for related analytes. thermofisher.comrsc.org Actual conditions would need to be optimized.

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound and for its quantification.

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.

Research Findings: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the diethoxybenzoyl group, the ethoxy groups, and the methylene (B1212753) protons of the pyrrolidine (B122466) ring. The aromatic protons would appear as a set of doublets and a doublet of doublets in the range of δ 6.8-7.5 ppm. The ethoxy groups would give rise to a quartet for the methylene protons (–OCH₂–) around δ 4.1 ppm and a triplet for the methyl protons (–CH₃) around δ 1.4 ppm. The pyrrolidine protons would appear as multiplets in the δ 1.8-3.7 ppm region. mdpi.com Due to restricted rotation around the amide C-N bond, a phenomenon common in N-benzoyl pyrrolidines, some signals, particularly those for the pyrrolidine protons adjacent to the nitrogen, may appear as broadened or duplicated sets of peaks at room temperature. researchgate.net

The ¹³C NMR spectrum would show characteristic signals for the carbonyl carbon (~170 ppm), the aromatic carbons (110-150 ppm), the ethoxy carbons (~64 ppm and ~15 ppm), and the pyrrolidine carbons (24-50 ppm). careerendeavour.comchemicalbook.com Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Group Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
Carbonyl (C=O) - ~170
Aromatic C-H 6.8 - 7.5 (m) 112 - 125
Aromatic C-O - 148 - 152
Aromatic C-C=O - ~128
Pyrrolidine CH₂ (α to N) 3.4 - 3.7 (m) 46 - 50
Pyrrolidine CH₂ (β to N) 1.8 - 2.1 (m) 24 - 27
Ethoxy O-CH₂ ~4.1 (q) ~64

| Ethoxy CH₃ | ~1.4 (t) | ~15 |

Predicted chemical shifts are estimates based on data for N-acylpyrrolidines and substituted benzenes, typically in CDCl₃. mdpi.comresearchgate.netcareerendeavour.com Values can be affected by solvent and restricted amide bond rotation.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. Tandem mass spectrometry (MS/MS) experiments on the molecular ion reveal its fragmentation pattern, which is crucial for structural confirmation.

Research Findings: The molecular formula of this compound is C₁₅H₂₁NO₃, with an exact mass of approximately 263.1521 Da. HRMS analysis (e.g., using ESI-TOF) should detect the protonated molecule [M+H]⁺ at m/z 264.1594.

The most characteristic fragmentation pathway for N-benzoyl amides upon ionization is the α-cleavage of the bond between the carbonyl carbon and the nitrogen atom. youtube.comresearchgate.net This would result in the formation of a stable, resonance-stabilized 3,4-diethoxybenzoyl cation. Other significant fragments would arise from the cleavage within the pyrrolidine ring. cdnsciencepub.comacs.org

Table 4: Predicted Key HRMS Fragments for this compound

Fragment Ion Structure Proposed Elemental Formula Predicted m/z [M+H]⁺ Fragmentation Pathway
[C₁₁H₁₃O₃]⁺ C₁₁H₁₃O₃ 193.0859 α-cleavage of the C(O)-N bond.
[M] C₁₅H₂₁NO₃ 263.1521 Molecular Ion.
[M+H]⁺ C₁₅H₂₂NO₃ 264.1594 Protonated Molecular Ion (Parent).
[C₄H₈N]⁺ C₄H₈N 70.0651 Pyrrolidinyl cation from cleavage.

| [C₉H₉O₂]⁺ | C₉H₉O₂ | 165.0597 | Loss of one ethoxy group from benzoyl cation. |

Fragment m/z values are for the cationic species and are predicted based on established fragmentation patterns for N-benzoyl amides. youtube.comresearchgate.netcdnsciencepub.com

UV-Vis spectroscopy is used to study the electronic transitions within a molecule and is particularly useful for quantifying compounds containing chromophores.

Research Findings: The primary chromophore in this compound is the 3,4-diethoxybenzoyl system. Substituted benzene (B151609) rings typically exhibit two main absorption bands: the E-band (ethylenic) and the B-band (benzenoid), which arise from π→π* transitions. For 1,4-diethoxybenzene (B87031), absorption maxima are observed in the UV region. researchgate.netrsc.org The conjugation of the benzene ring with the carbonyl group in the target molecule is expected to cause a bathochromic (red) shift of these absorption bands to longer wavelengths. It is anticipated that this compound will show a strong absorption maximum (λmax) in the range of 250-300 nm. This property is exploited for its detection and quantification in HPLC analysis.

Table 5: Expected UV-Vis Absorption Data for this compound

Solvent Expected λmax (nm) Electronic Transition
Ethanol or Methanol ~260 - 290 π → π*

Expected values are based on data for related chromophores like 1,4-diethoxybenzene and other benzoyl derivatives. researchgate.netrsc.orgacs.org The exact λmax and molar absorptivity (ε) would need to be determined experimentally.

Electrochemical Methods for Compound Characterization

Electrochemical methods are powerful for characterizing the redox properties of a molecule, which can be crucial for understanding its potential metabolic fate and for developing specific detection methods. For a compound like this compound, electrochemical analysis would likely focus on the oxidation of the diethoxybenzoyl moiety and potentially the pyrrolidine ring under certain conditions.

Cyclic voltammetry (CV) would be a primary technique to investigate the electrochemical behavior of this compound. CV can provide information on the oxidation and reduction potentials of the compound, the stability of the resulting radical cations or anions, and the reversibility of the electron transfer processes. The diethoxybenzene portion of the molecule is expected to be susceptible to oxidation. The data obtained from CV could be used to develop more sensitive and selective quantitative electroanalytical methods, such as differential pulse voltammetry or square-wave voltammetry. These techniques could be applied for the determination of the compound in various samples.

Furthermore, electrochemical methods can be employed in the synthesis and modification of pyrrolidine derivatives. For instance, controlled potential electrolysis could be used to generate metabolites or degradation products of this compound for further study. The electrochemical generation of cationic species from similar compounds has been reported, indicating a potential pathway for studying the reactivity of this molecule.

Table 1: Hypothetical Electrochemical Parameters for this compound

ParameterHypothetical ValueSignificance
Oxidation Potential (Epa)+0.8 to +1.2 V vs. Ag/AgClIndicates the potential at which the compound loses electrons (is oxidized). The diethoxybenzene group is the likely site of oxidation.
Reduction Potential (Epc)-1.5 to -2.0 V vs. Ag/AgClIndicates the potential at which the compound gains electrons (is reduced). The benzoyl carbonyl group is a possible site for reduction.
Electron Transfer KineticsQuasi-reversibleSuggests a moderate rate of electron transfer and potential follow-up chemical reactions of the oxidized or reduced species.

Note: The values in this table are illustrative and based on general knowledge of similar aromatic and pyrrolidine compounds. Actual experimental values would need to be determined.

Development of Bioanalytical Assays for In Vitro and In Vivo Studies

To study the behavior of this compound in biological systems, robust bioanalytical assays are essential. These assays are necessary to quantify the compound and its potential metabolites in biological matrices such as plasma, urine, and tissue homogenates.

High-performance liquid chromatography (HPLC) coupled with a suitable detector would be the cornerstone of bioanalytical method development for this compound. Given the aromatic nature of the benzoyl group, a UV-Vis detector would likely provide adequate sensitivity for initial studies. For higher sensitivity and selectivity, especially in complex biological matrices, mass spectrometry (MS) detection would be superior. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its ability to provide structural information and low limits of detection.

The development of an LC-MS/MS method would involve optimizing several parameters, including the choice of chromatographic column, mobile phase composition, and mass spectrometer settings. A reversed-phase column would likely be suitable for retaining and separating the relatively non-polar this compound from more polar endogenous components. The mass spectrometer would be operated in multiple reaction monitoring (MRM) mode to ensure high selectivity and sensitivity. This involves selecting a specific precursor ion (the molecular ion of the compound) and one or more product ions generated by fragmentation.

In vitro metabolism studies would be a key application of such a bioanalytical method. Incubating this compound with liver microsomes, which contain a variety of drug-metabolizing enzymes like cytochrome P450s, would help identify potential metabolic pathways. The bioanalytical method would be used to track the disappearance of the parent compound and the appearance of metabolites over time.

For in vivo studies in animal models, the developed bioanalytical assay would be used to determine the pharmacokinetic profile of this compound. This would involve administering the compound and then collecting blood samples at various time points to measure the concentration of the drug in plasma.

Table 2: Illustrative Parameters for a Bioanalytical LC-MS/MS Assay for this compound

ParameterIllustrative Condition/ValueRationale
Chromatographic ColumnC18, 2.1 x 50 mm, 1.8 µmStandard for retaining and separating moderately non-polar compounds.
Mobile PhaseA: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileProvides good peak shape and ionization efficiency for mass spectrometry.
Flow Rate0.3 mL/minCompatible with standard LC-MS interfaces.
Precursor Ion (Q1)[M+H]⁺ of the compoundThe protonated molecular ion is typically selected in positive ion mode.
Product Ion (Q3)Fragment ion from the benzoyl or pyrrolidine moietyA stable and abundant fragment ion is chosen for quantification.
Limit of Quantification (LOQ)0.1 - 1 ng/mLAchievable with modern LC-MS/MS instrumentation and crucial for pharmacokinetic studies.

Note: The parameters in this table are hypothetical and would require experimental optimization for a validated bioanalytical method.

Future Research Directions and Broader Academic Impact

Exploration of Novel Therapeutic Applications for 1-(3,4-Diethoxybenzoyl)pyrrolidine and its Derivatives

The pyrrolidine (B122466) core is present in numerous compounds with a wide array of biological activities, suggesting that derivatives of this compound could be investigated for a multitude of therapeutic applications. tandfonline.comfrontiersin.org Research into related structures has revealed potential in several key areas:

Anticancer and Anti-inflammatory Activity: Pyrrolidine and its fused-ring analogues have been the focus of design and synthesis for potential use as anticancer and anti-inflammatory agents. nih.gov The structural features of these compounds can be modified to target specific pathways involved in cancer and inflammation. tandfonline.com For example, some pyrrolidine derivatives have shown the ability to inhibit dipeptidyl peptidase-4 (DPP-4), a target relevant to both diabetes and cancer. tandfonline.com

Antiviral Properties: The pyrrolidine ring is a component of several antiviral drugs. nih.gov For instance, Ombitasvir, which contains a pyrrolidine moiety, is used to treat Hepatitis C by inhibiting the NS5A protein essential for viral replication. nih.gov This precedent suggests that novel derivatives could be screened for activity against other viral targets.

Metabolic and Cardiovascular Diseases: Pyrrolidine-based compounds have been investigated as potential therapies for cardiovascular disease by inhibiting the assembly of Lipoprotein(a). acs.org Additionally, some derivatives have been explored as progesterone (B1679170) receptor partial agonists, which could have applications in hormonal therapies. nih.gov

Neglected Tropical Diseases: A rational drug repurposing approach has been applied to pyrrolidine-based analogues to identify candidates for treating diseases like Leishmaniasis. tandfonline.comnih.gov Studies have shown that modifying the stereochemistry and acyl chains of these compounds can significantly influence their antileishmanial activity. tandfonline.com

The diverse therapeutic potential of the pyrrolidine scaffold is summarized in the table below.

Therapeutic AreaExample Target/Application
OncologyAntiproliferative activity against human cancer cell lines. nih.gov
Infectious DiseaseAntiviral (e.g., Hepatitis C, SARS-CoV-2), antibacterial, antifungal. nih.gov
Metabolic DisordersDipeptidyl peptidase-4 (DPP-4) inhibitors for diabetes. tandfonline.com
Cardiovascular DiseaseInhibition of Lipoprotein(a) [Lp(a)] assembly. acs.org
InflammationGeneral anti-inflammatory applications. nih.gov
Neglected Tropical DiseasesAntileishmanial agents. tandfonline.comnih.gov
EndocrinologyProgesterone receptor (PR) partial agonists. nih.gov

Rational Design of Next-Generation Analogues with Improved Potency and Selectivity

The future development of this compound analogues will heavily rely on rational drug design principles to enhance their therapeutic properties. The pyrrolidine scaffold is particularly amenable to structural modifications to optimize potency and selectivity for a given biological target. researchgate.nettandfonline.com

Key strategies in the rational design of pyrrolidine-based compounds include:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the substituents on the pyrrolidine ring and the benzoyl group is a fundamental approach. For pyrrolidine derivatives, substitutions at the N1, 3rd, and 5th positions have been shown to be critical for optimizing biological activity. tandfonline.com

Stereochemistry: The non-planar nature of the pyrrolidine ring means that the spatial orientation of substituents is crucial. Different stereoisomers of a compound can have vastly different biological profiles due to how they bind to enantioselective protein targets. researchgate.netnih.gov Therefore, stereoselective synthesis methods are essential for producing optically pure and more effective drug candidates. mdpi.com

Computer-Aided Drug Design (CADD): The use of computer simulations and molecular modeling is integral to modern drug design. nih.gov For example, the crystal structure of a target protein can be used to design novel pyrrolidine-based ligands that fit precisely into the binding site, as has been done for progesterone receptor agonists. nih.gov Molecular docking can also predict the binding modes of newly designed compounds, helping to prioritize which analogues to synthesize and test. nih.gov

The table below presents examples of rationally designed pyrrolidine derivatives and their observed activities.

Compound ClassDesign StrategyResulting ActivityReference
N-alkylpyrrolidinesX-ray crystallography-guided designPotent and selective progesterone receptor partial agonists. nih.gov
Pyrrolidine-based 3-deoxy-SPC analoguesRepurposing based on structural featuresPotent antileishmanial activity against promastigotes. tandfonline.com
2-Cyano-pyrrolidine-1-sulfonamide derivativesRational design and synthesisSignificant DPP-4 inhibition for potential antidiabetic use. tandfonline.com
Pyrrolidine-thiazole derivativesSynthesis of a new series for screeningAntibacterial activity against various strains. frontiersin.org

Integration of Artificial Intelligence and Machine Learning in the Discovery and Optimization of Pyrrolidine-Based Compounds

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by accelerating the identification and optimization of new drug candidates. mednexus.orgaccscience.com These technologies can analyze vast datasets to predict the therapeutic potential of molecules, identify novel drug targets, and even design new compounds from scratch. accscience.comnih.gov

For pyrrolidine-based compounds, AI and ML can be applied in several ways:

Drug Repurposing and Target Identification: AI algorithms can screen existing libraries of compounds, including pyrrolidine derivatives, to predict new therapeutic uses. nih.gov This approach was successfully used to identify an antiviral agent, N-(1-propyl-1H-1,3-benzodiazol-2-yl)-3-(pyrrolidine-1-sulfonyl) benzamide (B126), as a new anticancer drug candidate targeting the STK33 kinase. nih.govelsevierpure.com

Generative Chemistry: Generative AI models can create novel molecular structures with desired properties. These models could be trained on known bioactive pyrrolidine compounds to generate new analogues of this compound that are optimized for potency, selectivity, and desirable pharmacokinetic profiles. accscience.com

Predictive Modeling: ML models can be trained to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds, helping to identify promising candidates early in the drug discovery process. nih.gov This can significantly reduce the time and cost associated with preclinical development. mednexus.org

The integration of AI offers a powerful tool to explore the chemical space around the pyrrolidine scaffold more efficiently than through traditional methods alone. nih.govnih.gov

Translational Research Perspectives from Preclinical Animal Studies

Translational research, which aims to bridge the gap between laboratory findings and clinical applications, is a critical step in drug development. Preclinical animal studies provide the first indication of a compound's potential efficacy and are essential for advancing a drug candidate to human trials.

While no specific preclinical data for this compound are publicly available, studies on other pyrrolidine derivatives demonstrate the translational potential of this class of compounds:

A pyrrolidine-based progesterone receptor partial agonist was shown to be effective upon oral administration in a rat model of estrogen opposition, demonstrating in vivo efficacy. nih.gov

The anticancer efficacy of the AI-discovered compound, Z29077885, was validated in an in vivo A549 lung cancer xenograft model in mice, where it showed anti-tumor effects. nih.gov

A novel AMPA receptor positive allosteric modulator, which is a complex benzoylpyrrolidine derivative, demonstrated cognition-enhancing properties in multiple rat models, including reversing memory deficits. nih.gov

These examples highlight that pyrrolidine-based compounds can be designed to have favorable properties for in vivo studies and demonstrate effects in animal models of disease. Future preclinical evaluation of this compound or its optimized analogues would need to be conducted in relevant animal models to assess their potential for translation into human therapies.

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